![molecular formula C15H19BrN4O2 B2859180 tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 1251017-79-4](/img/structure/B2859180.png)

tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

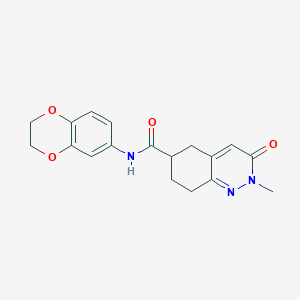

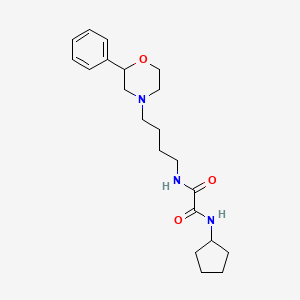

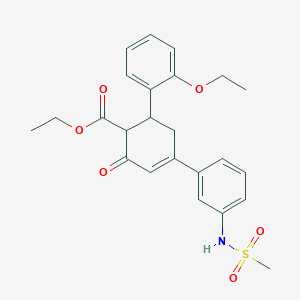

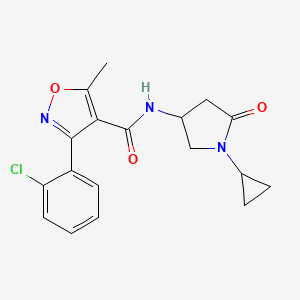

“tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H19BrN4O2 . It contains a triazole moiety, which is a nitrogenous heterocyclic component present in a number of drug classes .

Synthesis Analysis

The synthesis of triazole derivatives, including “this compound”, involves complex chemical reactions . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structural details of this compound are not provided in the available resources.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C15H19BrN4O2), molecular weight, and other properties . The specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Researchers have developed novel chemical reactions utilizing compounds similar to tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate. For instance, Ivanov et al. (2020) described anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines leading to the formation of pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems, showcasing the compound's utility in synthesizing complex heterocyclic structures (Ivanov, 2020).

Cardiovascular Research

Sato et al. (1980) investigated the synthesis and biological activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including compounds related to this compound, for their potential as cardiovascular agents (Sato et al., 1980).

Novel Synthetic Methods

Zheng et al. (2014) described a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation, demonstrating innovative approaches to constructing biologically important heterocycles using similar core structures (Zheng et al., 2014).

Synthetic Applications

The utility of this compound and its derivatives extends to various synthetic applications. Wustrow and Wise (1991) explored coupling reactions with substituted arylboronic acids, highlighting the versatility of these compounds in organic synthesis (Wustrow & Wise, 1991).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,3]triazolo[1,5-a]pyridines, have been used as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are involved in the synthesis of various types of nitrogen-containing heterocycles .

Mode of Action

It is known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .

Biochemical Pathways

The compound is likely involved in the synthesis of various types of nitrogen-containing heterocycles . It may participate in both noncatalytic transformations and cascade reactions involving metal carbenes .

Result of Action

Compounds with similar structures have been used in the synthesis of various types of nitrogen-containing heterocycles .

Action Environment

It is known that the reactivity of similar compounds can be influenced by factors such as temperature and the presence of catalysts .

Propriétés

IUPAC Name |

tert-butyl 2-(6-bromotriazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O2/c1-15(2,3)22-14(21)19-8-4-5-11(19)13-12-7-6-10(16)9-20(12)18-17-13/h6-7,9,11H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSWWRNGBUQBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=C3C=CC(=CN3N=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2859097.png)

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2859100.png)

![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)

![3-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2859106.png)

![5,6-dimethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2859107.png)

![N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine](/img/structure/B2859112.png)

![N'-benzyl-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2859115.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide](/img/structure/B2859118.png)